

# A Technical Guide to the Discovery and History of Violanthrone Pigments

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## Compound of Interest

Compound Name: *16,17-Dihydroxyviolanthrone*

Cat. No.: *B089487*

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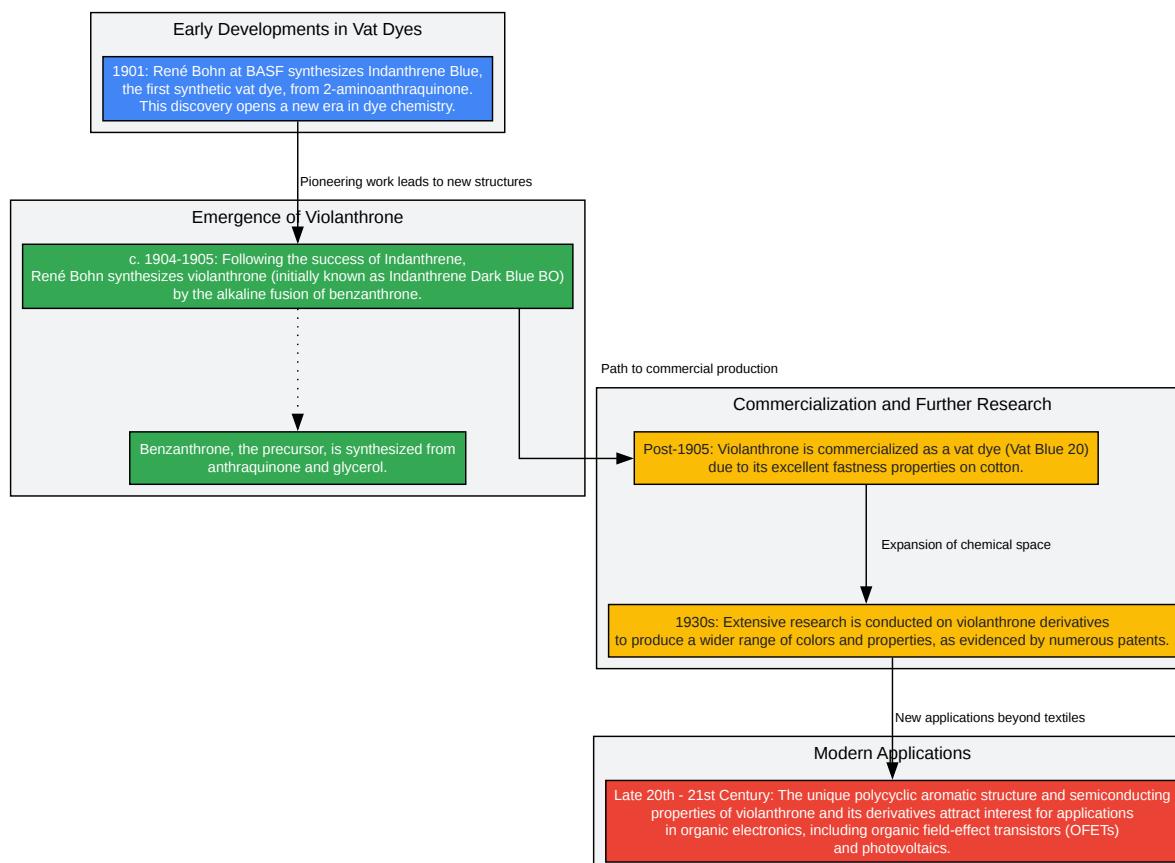
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Violanthrone, a prominent member of the anthraquinone class of vat dyes, represents a significant milestone in the development of synthetic colorants. Its robust chemical structure and resulting exceptional fastness properties have cemented its importance in the textile industry and paved the way for its exploration in modern applications, including organic electronics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of violanthrone pigments.

## Historical Development

The emergence of violanthrone is intrinsically linked to the pioneering work on synthetic vat dyes at the turn of a 20th century. The timeline below outlines the key events that led to the discovery and establishment of this important class of pigments.



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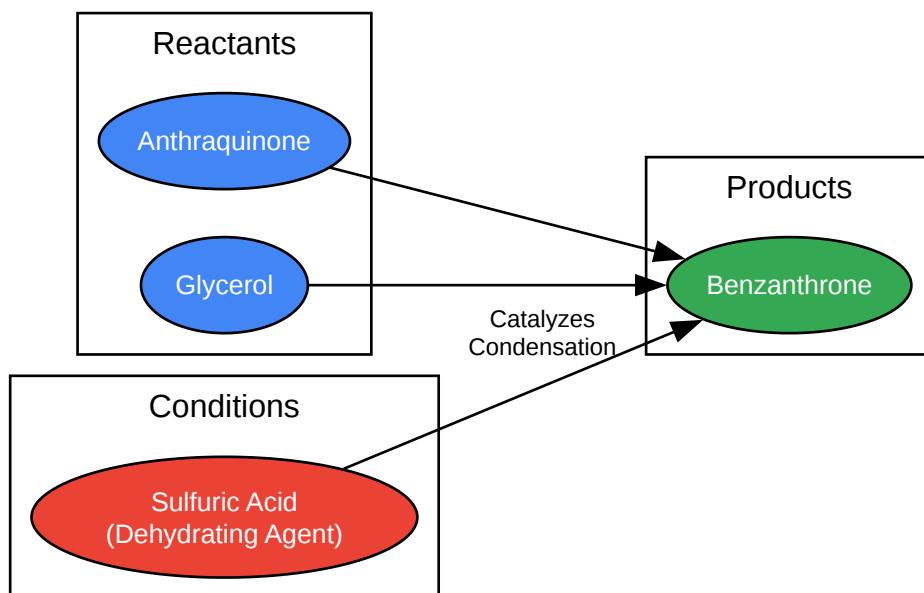
Caption: Historical timeline of the discovery and development of violanthrone pigments.

# Chemical Synthesis

The synthesis of violanthrone is a multi-step process that begins with the formation of benzanthrone, followed by its dimerization through alkaline fusion.

## Synthesis of Benzanthrone from Anthraquinone

The precursor to violanthrone, benzanthrone (7H-benzo[de]anthracen-7-one), is synthesized by the condensation of anthraquinone with glycerol in the presence of a dehydrating agent like sulfuric acid.



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Caption: Synthesis pathway of Benzanthrone from Anthraquinone and Glycerol.

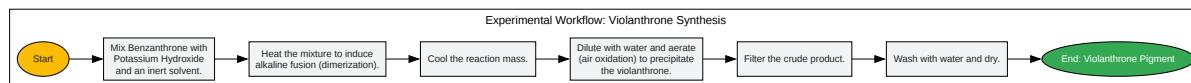
Experimental Protocol: Synthesis of Benzanthrone[1]

- Reaction Setup: In a suitable flask, dissolve anthraquinone in concentrated sulfuric acid.
- Addition of Glycerol: Slowly add glycerol to the solution. The reaction is exothermic and the temperature should be controlled.

- Heating: Carefully heat the mixture to approximately 120°C. Maintain this temperature for several hours to ensure the reaction goes to completion.
- Quenching: Cool the reaction mixture and carefully pour it into a large volume of boiling water with stirring.
- Isolation: The crude benzanthrone will precipitate. Filter the dark solid and wash it with hot water until the filtrate is neutral.
- Purification: The crude product can be purified by boiling with a dilute sodium hydroxide solution, followed by filtration and washing. Further purification can be achieved by recrystallization from a suitable solvent like tetrachloroethane.

## Synthesis of Violanthrone from Benzanthrone

Violanthrone (C.I. Vat Blue 20) is produced by the dimerization of two benzanthrone molecules via alkaline fusion.[\[2\]](#)



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Caption: Experimental workflow for the synthesis of violanthrone via alkaline fusion.

Experimental Protocol: Synthesis of Violanthrone[\[2\]](#)

- Reaction Setup: In a high-temperature reactor, mix benzanthrone with a fusion agent, typically a mixture of potassium hydroxide and a high-boiling point inert solvent.
- Alkaline Fusion: Heat the mixture to a high temperature (typically above 200°C) to initiate the condensation reaction. The exact temperature can influence the yield and isomer distribution.[\[3\]](#)[\[4\]](#)

- Reaction Monitoring: The reaction is typically monitored until the formation of the violanthrone is complete.
- Work-up: Cool the fused mass and then carefully drown it in water.
- Oxidation: The leuco form of the dye, which is soluble in the alkaline solution, is oxidized to the insoluble pigment form by bubbling air through the suspension.
- Isolation and Purification: The precipitated violanthrone is collected by filtration, washed thoroughly with water to remove any remaining alkali, and then dried.

## Quantitative Data

The physical and chemical properties of violanthrone and its derivatives are crucial for their application.

### Table 1: Physicochemical Properties of Violanthrone

Property	Value	Reference
Chemical Formula	$C_{34}H_{16}O_2$	[5]
Molar Mass	456.49 g/mol	[5]
Appearance	Dark blue to black powder	[2]
CAS Number	116-71-2	[5]
C.I. Name	Vat Blue 20	[2]
Melting Point	492 °C (decomposes)	[5]
Density	1.53 g/cm <sup>3</sup>	[5]
Solubility	Insoluble in water and ethanol. Slightly soluble in pyridine, chloroform, and toluene. Soluble in tetrahydronaphthalene and xylene (with red fluorescence).	[2][6]
Behavior in H <sub>2</sub> SO <sub>4</sub>	Dissolves to form a purple-black solution.	[2][6]

**Table 2: Fastness Properties of Violanthrone (Vat Blue 20) on Cotton**

Property	Rating (1-5, 5 is best; 1-8 for light, 8 is best)	Reference
Light Fastness	7-8	[6]
Soaping (95°C)	5	[6]
Chlorine Bleaching	3-4	[6]
Ironing	4-5	[6]
Mercerization	4-5	[6]

## Conclusion

From its discovery in the early days of synthetic dye chemistry to its current exploration in materials science, violanthrone remains a molecule of significant interest. Its synthesis, rooted in classic organic reactions, yields a pigment with outstanding stability. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile class of compounds, providing a foundation for both historical understanding and future innovation.

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